molecular formula C8H2Cl2N2S B15233699 4,7-Dichlorobenzo[d]thiazole-2-carbonitrile

4,7-Dichlorobenzo[d]thiazole-2-carbonitrile

Cat. No.: B15233699
M. Wt: 229.08 g/mol
InChI Key: ZYZYNDWKQQEVER-UHFFFAOYSA-N
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Description

4,7-Dichlorobenzo[d]thiazole-2-carbonitrile is a chemical compound belonging to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of chlorine atoms at the 4 and 7 positions of the benzo[d]thiazole ring and a cyano group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichlorobenzo[d]thiazole-2-carbonitrile typically involves the cyclization of N-arylcyanothioformamides. A catalytic system involving palladium and copper is often used to achieve the cyclization through C-H functionalization and intramolecular C-S bond formation . The reaction is carried out in the presence of air and an inorganic additive such as potassium iodide (KI), leading to the formation of the desired product in good yields.

Industrial Production Methods: the use of scalable catalytic systems and green chemistry approaches, such as microwave-assisted synthesis, could be explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichlorobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions include various substituted benzo[d]thiazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,7-Dichlorobenzo[d]thiazole-2-carbonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H2Cl2N2S

Molecular Weight

229.08 g/mol

IUPAC Name

4,7-dichloro-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C8H2Cl2N2S/c9-4-1-2-5(10)8-7(4)12-6(3-11)13-8/h1-2H

InChI Key

ZYZYNDWKQQEVER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)N=C(S2)C#N)Cl

Origin of Product

United States

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